3-Propylpyrrolidin-2-one

Description

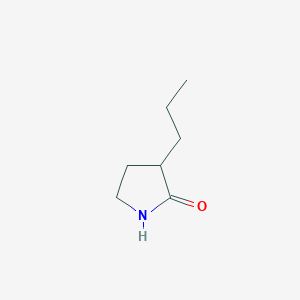

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBHYBVDGHMPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Propylpyrrolidin 2 One and Chiral Derivatives

Enantioselective Synthesis Strategies for (R)-4-Propylpyrrolidin-2-one

The development of synthetic routes that afford high enantiomeric purity is critical. This section details various enzymatic and catalytic approaches to produce (R)-4-propylpyrrolidin-2-one.

Enzymatic Desymmetrization Approaches

Enzymatic catalysis offers a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. Desymmetrization of prochiral substrates is a particularly elegant strategy to introduce chirality.

The desymmetrization of prochiral 3-alkylglutaric acid diesters using lipases is a well-established method for producing optically active monoesters, which are valuable chiral building blocks. Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been effectively employed for this purpose. nih.govnii.ac.jp The enzymatic hydrolysis of dialkyl 3-propylglutarate proceeds with high conversion and good enantioselectivity.

The reaction involves the selective hydrolysis of one of the two ester groups of the prochiral dialkyl 3-propylglutarate, leading to the formation of a chiral monoester. The choice of the alkyl group of the ester can influence the stereoselectivity of the reaction, an observation that has been termed the "olefin effect" when comparing alkyl and allyl esters. nih.gov

Table 1: CAL-B Catalyzed Desymmetrization of Di-alkyl 3-Propylglutarates

| Substrate (Dialkyl 3-Propylglutarate) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Dimethyl 3-propylglutarate | >99 | 85 |

| Diethyl 3-propylglutarate | >99 | 88 |

| Diallyl 3-propylglutarate | >99 | 93 |

Data sourced from Jung et al. (2013) nih.gov

Proteases, which naturally catalyze the hydrolysis of amide bonds, can also be employed for the synthesis and resolution of chiral amines and amides. nih.govnih.gov In the context of 3-propylpyrrolidin-2-one synthesis, proteases can be utilized for the kinetic resolution of racemic amino or amido intermediates. This approach relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

For instance, a racemic amine precursor to this compound could be subjected to acylation catalyzed by a protease in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine enantiomer. Alternatively, a racemic amide intermediate could be selectively hydrolyzed by a protease to yield an enantioenriched amine and the unreacted amide. The choice of protease, solvent, and reaction conditions is crucial for achieving high enantioselectivity. While specific examples for this compound intermediates are not extensively detailed in the literature, the general principle of protease-mediated kinetic resolution is a viable strategy.

Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govresearchgate.net This methodology is highly relevant for the synthesis of (R)-4-propylpyrrolidin-2-one, as a key step can involve the reduction of a keto-precursor. Notably, ADHs from Lactobacillus species have been identified as particularly effective for producing (R)-alcohols, exhibiting anti-Prelog stereoselectivity. nih.govresearchgate.net

The enzymatic reduction of a suitable ketoester, for example, ethyl 4-oxo-3-propylheptanedioate, using an (R)-specific ADH would yield the corresponding (R)-hydroxy ester with high enantiomeric excess. This chiral intermediate can then be cyclized to form the target (R)-4-propylpyrrolidin-2-one. The use of whole-cell biocatalysts or isolated enzymes, often with a cofactor regeneration system, makes this a practical and efficient approach. bohrium.commdpi.com

Table 2: Asymmetric Reduction of Prochiral Ketones by Alcohol Dehydrogenases

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Lactobacillus kefir | Various prochiral ketones | R | up to >99 |

| Lactobacillus brevis | Various prochiral ketones | R | High |

Data is indicative of the general performance of these enzymes as reported in the literature. bohrium.commdpi.comresearchgate.net

Asymmetric Catalysis in Pyrrolidinone Formation

The use of chiral metal complexes as catalysts for asymmetric reactions provides a versatile and powerful alternative to enzymatic methods for the synthesis of enantiomerically pure compounds.

The construction of the pyrrolidinone ring can be efficiently achieved through an asymmetric Michael addition reaction. This key carbon-carbon bond-forming reaction allows for the stereocontrolled introduction of a substituent at the 4-position of the pyrrolidinone core. Chiral metal complexes, particularly those involving nickel, have been shown to be effective catalysts for the conjugate addition of nucleophiles, such as malonates, to nitroalkenes. researchgate.net

In a synthetic route towards (R)-4-propylpyrrolidin-2-one, a chiral nickel(II)-bis(diamine) complex could catalyze the enantioselective Michael addition of a malonate derivative to a nitroalkene bearing a propyl group. x-mol.com The resulting adduct can then undergo further transformations, including reduction of the nitro group and cyclization, to yield the desired chiral pyrrolidinone. The choice of the chiral ligand coordinated to the metal center is critical in directing the stereochemical outcome of the reaction.

Table 3: Chiral Nickel(II)-Catalyzed Asymmetric Michael Addition of Malonates to Nitroalkenes

| Chiral Ligand | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Bis(diamine) | Azaarylacetates/amides | Nitroalkenes | High | High |

This table represents the general effectiveness of such catalytic systems. x-mol.com

Chiral Iridium Complex-Catalyzed Asymmetric Photocatalysis

The convergence of photoredox catalysis and asymmetric iridium catalysis has opened new avenues for the enantioselective synthesis of complex molecules. While specific examples detailing the direct synthesis of this compound using this method are not extensively documented in seminal literature, the principles can be applied to its precursors. Chiral iridium complexes are well-suited for catalyzing asymmetric hydrogenations or transfer hydrogenations of prochiral substrates, which can be designed as precursors to the target lactam. nih.gov

In a hypothetical application for a this compound precursor, a prochiral γ-nitroketone could undergo asymmetric hydrogenation catalyzed by a chiral iridium complex under photocatalytic conditions. The iridium catalyst, activated by light, would facilitate the enantioselective reduction of the ketone and the nitro group, leading to a chiral γ-amino alcohol, which can then be cyclized to form the desired enantiopure this compound. The efficiency of such a reaction would be highly dependent on the specific ligands of the iridium complex.

Table 1: Representative Chiral Iridium Complex-Catalyzed Asymmetric Reactions

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / Chiral Ligand | Prochiral Olefin | Chiral Alkane | >90% | nih.gov |

MacMillan Asymmetric Catalysis for Key Intermediates

MacMillan's imidazolidinone organocatalysts are renowned for their ability to activate α,β-unsaturated aldehydes and ketones towards enantioselective conjugate addition, a key strategy for synthesizing chiral intermediates. sigmaaldrich.comtcichemicals.com This methodology is directly applicable to the synthesis of precursors for this compound.

A plausible route involves the asymmetric Michael addition of a nitromethane (B149229) equivalent to an α,β-unsaturated aldehyde. The resulting chiral γ-nitroaldehyde can be further elaborated. For instance, a reaction between (E)-hex-2-enal and nitromethane, catalyzed by a second-generation MacMillan catalyst, would generate a chiral nitro-aldehyde. Subsequent reduction of the nitro group and the aldehyde, followed by cyclization, would yield chiral this compound. The stereochemical outcome is controlled by the catalyst, which shields one face of the iminium ion intermediate, directing the nucleophilic attack. princeton.edu

Table 2: MacMillan Catalyst in Asymmetric Synthesis

| Catalyst | Reaction Type | Substrate Example | Product ee | Reference |

|---|---|---|---|---|

| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Diels-Alder | Acrolein + Cyclopentadiene | 93% | sigmaaldrich.com |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and sustainable processes. mdpi.com For the synthesis of chiral this compound, a key chemoenzymatic approach involves the kinetic resolution of a racemic intermediate by an enzyme, most commonly a lipase. nih.gov

For example, a racemic ester precursor, such as ethyl 4-aminopentanoate, can be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. The enantiomerically enriched ester can then be cyclized to form one enantiomer of this compound, while the carboxylic acid can be cyclized to form the other. This method is valued for its high enantioselectivity and mild reaction conditions. nih.gov

Stereochemical Resolution Techniques

Chiral Amine-Mediated Resolution of Precursors

The resolution of racemic mixtures using chiral amines is a classical and effective method for obtaining enantiopure compounds. In the context of this compound, a racemic precursor acid, such as 4-aminoheptanoic acid, can be resolved using a chiral amine as the resolving agent.

The process involves the formation of diastereomeric salts between the racemic acid and an enantiomerically pure chiral amine, for instance, (R)-1-phenylethylamine. These diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. researchgate.net Once the less soluble diastereomeric salt is isolated, the chiral amine can be removed by treatment with a base, yielding the enantiomerically enriched 4-aminoheptanoic acid, which is then cyclized to the desired enantiopure this compound.

Classical Resolution via Diastereomeric Salt Formation

This technique is one of the most widely used methods for resolving racemates on an industrial scale. nii.ac.jpnih.gov It relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts that can be separated by crystallization. rsc.orgnih.gov

For the synthesis of enantiopure this compound, a racemic precursor like 3-propyl-5-oxopyrrolidine-2-carboxylic acid could be resolved. By reacting this racemic acid with a chiral base, such as brucine (B1667951) or cinchonidine, a pair of diastereomeric salts is formed. Due to their different crystal packing and intermolecular interactions, these salts will exhibit different solubilities in a given solvent. nii.ac.jpnih.gov Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation. After separation, the chiral resolving agent is removed, and the enantiomerically pure precursor is decarboxylated to afford the target enantiomer of this compound.

Table 3: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Target Functional Group |

|---|---|---|

| Chiral Bases | Brucine, Strychnine, Cinchonidine, (R)-1-Phenylethylamine | Carboxylic Acids |

Continuous Flow Synthesis for Scalability

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds. researchgate.netnih.gov This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and process control. google.com

The synthesis of this compound can be adapted to a continuous flow process. For example, a multi-step synthesis starting from simple precursors could be "telescoped" into a continuous sequence without isolating the intermediates. rsc.org A flow reactor could be designed where the starting materials are continuously pumped through different reaction zones, each maintained at the optimal temperature and pressure for a specific transformation. For instance, the formation of a key intermediate via a Grignard reaction, which can be challenging to scale up in batch due to its exothermicity, can be safely and efficiently performed in a microreactor. Subsequent cyclization to the lactam could be carried out in a heated coil reactor. This methodology not only improves the safety and efficiency of the synthesis but also allows for rapid optimization of reaction conditions. durham.ac.uk

Electrochemical Oxidation in Continuous Flow Reactors

The convergence of electrosynthesis and continuous flow technology presents a powerful platform for organic synthesis, offering enhanced safety, precise reaction control, and straightforward scalability over traditional batch methods. acs.org This approach has been successfully applied to the oxidative cyclization and functionalization of precursors to generate substituted 2-pyrrolidinones. acs.org

A key strategy involves the Kolbe reaction, where the anodic oxidation of a carboxylate generates a radical intermediate that can trigger an intramolecular cyclization. This has been demonstrated in the synthesis of a closely related structure, (4R)-4-propylpyrrolidin-2-one, a key intermediate for the antiepileptic drug Brivaracetam. uclouvain.be In a typical setup, a precursor such as 1-allyl-4-propylpyrrolidin-2-one is processed in a continuous flow electrochemical reactor, like the IKA ElectraSyn Flow. uclouvain.be The solution is circulated from a stock container, through a heat exchanger to maintain optimal temperature, and then through the electrochemical cell where the anodic oxidation occurs. uclouvain.be

This method allows for excellent productivity, with studies reporting up to 0.40 g/(h·mL) and yields reaching as high as 81% within a loop-reactor configuration. acs.org The optimization of such a process involves fine-tuning several parameters, including substrate concentration, current density, and flow rate, to maximize yield and minimize the formation of byproducts. uclouvain.be

| Substrate Concentration (mmol/L) | Current Density (mA/cm²) | Flow Rate (mL/min) | Resulting Yield (%) |

|---|---|---|---|

| 33 | 41.66 | 2 | 75 |

| 66 | 62.50 | 3 | 81 |

| 99 | 83.33 | 4 | 68 |

Photochemical Reactions under Continuous Flow Conditions

Photochemistry in continuous flow reactors has emerged as a green and efficient synthetic tool, utilizing photons as traceless reagents to access reaction pathways that are often difficult to achieve thermally. mdpi.comtue.nl This technology is particularly advantageous for photochemical reactions by ensuring uniform irradiation, precise control of residence time, and improved safety, leading to higher selectivities and yields compared to batch processes. tue.nlmdpi.com

One relevant application for pyrrolidinone synthesis is the intramolecular [2+2] photocycloaddition. This has been effectively used in the flow synthesis of 2,4-methanopyrrolidines, a class of pyrrolidine (B122466) analogues. nih.govresearchgate.net In this type of reaction, an unsaturated amide precursor is irradiated with UV light (e.g., from a medium-pressure mercury lamp) as it flows through a transparent capillary reactor. The photochemical excitation induces a cycloaddition, forming the strained four-membered ring fused to the pyrrolidine core.

For the synthesis of this compound, a conceptually similar approach would involve the photocyclization of an N-alkenyl-acrylamide derivative. The continuous flow setup significantly improves the efficiency and output of such reactions. For instance, a photocyclization reaction that yielded only 21% of the product in a batch setup was improved to a 65% yield with a productivity of 417 mg/h when transitioned to a continuous-flow system. mdpi.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 1 hour | Variable (controlled by flow rate) |

| Product Yield | 21% | 65% |

| Productivity | Low | 417 mg/hour |

| Irradiation | Non-uniform | Uniform |

Multi-Step Chemical Transformations and Cyclization Strategies

Hofmann Rearrangement and Subsequent Cyclization

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. durham.ac.uk This transformation can be ingeniously applied in a sequence involving ring contraction to access the pyrrolidinone scaffold.

A chemically sound, albeit not directly cited for this specific molecule, approach would begin with a substituted glutarimide (B196013), such as 4-propylpiperidine-2,6-dione. The synthesis of such glutarimide precursors is well-established in the literature. thieme-connect.com Treatment of the glutarimide with bromine and a strong base (e.g., sodium hydroxide) would initiate the Hofmann rearrangement. One of the amide groups is converted into an N-bromoamide, which then rearranges to form an acyl-isocyanate intermediate. Subsequent intramolecular attack by the remaining amide nitrogen onto the isocyanate, followed by hydrolysis and decarboxylation, would result in the contraction of the six-membered ring to the desired five-membered this compound. This strategy leverages a classical name reaction for a novel cyclization pathway.

Intramolecular Nucleophilic Attack for Ring Closure

The formation of a lactam ring via intramolecular nucleophilic attack is one of the most fundamental and widely used strategies for synthesizing pyrrolidinones. This method relies on a linear precursor that contains both a nucleophilic amine and an electrophilic carboxylic acid derivative, positioned to favorably form a five-membered ring.

For the synthesis of this compound, the ideal precursor is 4-aminoheptanoic acid or its corresponding ester. The cyclization is typically promoted by heat or by activating the carboxylic acid group. Activation can be achieved using various coupling agents or by converting the acid to a more reactive species like an acid chloride or an ester. The terminal amino group then acts as the nucleophile, attacking the electrophilic carbonyl carbon. This process, known as lactamization, results in the formation of the thermodynamically stable five-membered pyrrolidinone ring with the elimination of a small molecule (e.g., water or an alcohol). Studies on the base-assisted intramolecular alkylation of N-chloroacetyl amino acid derivatives to form β-lactams have established the viability of intramolecular N-C cyclization strategies for forming lactam rings. nih.gov

Reductive Amination Sequences

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds. harvard.edu When applied intramolecularly, it provides an efficient route to cyclic amines and lactams. The synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones demonstrates the power of this strategy for building the pyrrolidine ring. nih.gov

To synthesize this compound, a suitable starting material would be a γ-keto acid, such as 4-oxoheptanoic acid. The reaction sequence begins with the condensation of the ketone carbonyl with an amine source, typically ammonia (B1221849) or ammonium (B1175870) formate, to form an intermediate imine or enamine. This intermediate exists in equilibrium with its cyclic form. Subsequent reduction of the C=N double bond with a suitable reducing agent locks in the cyclic structure, yielding the final pyrrolidinone product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their selectivity for reducing iminium ions in the presence of carbonyl groups. harvard.eduorganic-chemistry.org

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol solvent | Common, inexpensive, requires imine pre-formation. |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, one-pot reaction | Selectively reduces imines over ketones/aldehydes; toxic cyanide byproducts. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid as catalyst, one-pot | Mild, highly selective, non-toxic byproducts, broad substrate scope. |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Pressurized H₂ gas | Catalytic hydrogenation, can reduce other functional groups. |

Ring-Closing Metathesis Reactions in Pyrrolidinone Synthesis

Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis for the construction of cyclic structures, including nitrogen heterocycles. researchgate.net The reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond between two existing alkene functionalities within the same molecule, thereby closing the ring. nih.gov

To prepare a substituted pyrrolidinone like this compound, a suitable acyclic diene precursor is required. A logical starting material would be N-allyl-2-propylacrylamide. In this molecule, the two terminal alkene groups are positioned to undergo an RCM reaction. Upon exposure to a ruthenium catalyst, the terminal olefins react to form the five-membered ring of a dihydropyrrolinone, releasing ethylene (B1197577) as the only byproduct. The resulting unsaturated lactam can then be readily reduced via catalytic hydrogenation to afford the target this compound. This method is highly valued for its functional group tolerance and reliability. nih.govorganic-chemistry.org

| Substrate | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| N,N-Diallyl-p-toluenesulfonamide | Grubbs II (5) | DCM | 94 |

| N-Allyl-N-(2-methylallyl)tosylamide | Grubbs II (5) | DCM | 97 |

| N-Allyl-N-cinnamyltosylamide | Grubbs II (5) | DCM | 97 |

Investigation of Reaction Mechanisms and Kinetics in Synthesis

The synthesis of this compound and its chiral derivatives can be achieved through several strategic pathways, each with distinct reaction mechanisms and kinetic profiles. Understanding these aspects is crucial for optimizing reaction conditions, maximizing yield, and controlling stereoselectivity. The investigations predominantly focus on two effective routes: conjugate addition reactions and condensation followed by reduction.

Mechanistic Pathways

Two primary mechanistic pathways are widely considered for the introduction of the propyl group at the C3 position of the pyrrolidinone ring.

Conjugate Addition (Michael-Type Reaction): This is a powerful method for forming carbon-carbon bonds. wikipedia.org The mechanism involves the 1,4-addition of a nucleophile to an α,β-unsaturated lactam. For the synthesis of this compound, this typically involves reacting an organometallic propyl-containing nucleophile with a 2-pyrrolidinone (B116388) derivative that is unsaturated between the C3 and C4 positions. The general mechanism proceeds in three key steps: formation of a nucleophile, conjugate addition, and protonation. masterorganicchemistry.com A variation of this approach has been successfully applied in the synthesis of the isomeric (R)-4-propyl-pyrrolidin-2-one, where the Michael addition of diethyl malonate to 1-nitropent-1-ene (B1505642) is a key step, highlighting the utility of this reaction type for installing alkyl chains on the pyrrolidine ring structure. google.com

Aldol (B89426) Condensation and Subsequent Reduction: This classic two-step sequence involves first creating a C3-exocyclic double bond, which is then reduced. The mechanism begins with the deprotonation of pyrrolidin-2-one at the C3 position to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of propanal in an aldol condensation reaction. Subsequent dehydration of the resulting aldol adduct yields 3-propylidenepyrrolidin-2-one. The final step is the catalytic hydrogenation of the exocyclic double bond to furnish the saturated this compound. The stereochemical outcome of this final step is often controlled by the catalyst and reaction conditions. researchgate.net

The following table provides a comparative overview of the key stages in these two mechanistic pathways.

| Step | Pathway A: Conjugate Addition (Michael-Type) | Pathway B: Condensation and Hydrogenation |

| 1 | Formation of a propyl nucleophile (e.g., propyl-cuprate from a Grignard reagent). | Base-mediated formation of the pyrrolidin-2-one enolate. |

| 2 | Nucleophilic attack of the propyl group at the β-carbon (C3) of an α,β-unsaturated lactam (e.g., 1,5-dihydro-2H-pyrrol-2-one). | Nucleophilic attack of the enolate on propanal, forming an aldol adduct. |

| 3 | Formation of a new, stable enolate intermediate. | Dehydration of the aldol adduct to form 3-propylidenepyrrolidin-2-one. |

| 4 | Protonation of the enolate by a proton source to yield the final this compound product. | Catalytic hydrogenation of the exocyclic double bond to yield the final product. |

Reaction Kinetics

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature; however, the kinetics can be inferred from the general principles governing the key reaction types involved.

For the Michael-type addition , the reaction is typically thermodynamically controlled. organic-chemistry.org The rate is influenced by several factors, including the strength of the base used to generate the nucleophile, the reactivity of the Michael acceptor, and the solvent. Weaker bases are often preferred as they favor the desired 1,4-conjugate addition over the competing 1,2-direct addition to a carbonyl group. youtube.com

For the condensation-hydrogenation pathway , the kinetics are distinct for each step. The initial aldol condensation rate is dependent on the concentrations of the enolate and the aldehyde, as well as the temperature. The subsequent catalytic hydrogenation of the 3-propylidenepyrrolidin-2-one intermediate is a three-phase reaction whose kinetics are more complex. stevens.edu Such reactions are frequently described by the Langmuir-Hinshelwood model, where the reaction rate is dependent on the adsorption of reactants (the alkene and hydrogen) onto the surface of the heterogeneous catalyst (e.g., Palladium on Carbon). nih.gov

The rate of catalytic hydrogenation can be influenced by several operational parameters. It can be limited by the rate of mass transfer of hydrogen from the gas phase to the catalyst surface or operate in the intrinsic kinetic regime where the surface reaction is the rate-determining step. stevens.edu

The table below outlines the general kinetic impact of various parameters on the catalytic hydrogenation step.

| Parameter | Effect on Reaction Rate | Rationale |

| Hydrogen Pressure | Increases (up to a saturation point) | Increases the concentration of dissolved hydrogen and its surface coverage on the catalyst, accelerating the reaction until the catalyst surface becomes saturated. stevens.edu |

| Temperature | Increases | Generally increases the rate of reaction according to the Arrhenius equation, but can negatively impact selectivity and catalyst stability if too high. |

| Catalyst Loading | Increases | Provides more active sites for the reaction, increasing the overall rate, assuming the reaction is not limited by mass transfer. |

| Agitation/Mixing Speed | Increases (in mass-transfer limited regimes) | Enhances the diffusion of hydrogen from the gas-liquid interface to the liquid-solid catalyst surface, overcoming mass transfer limitations. stevens.edu |

| Substrate Concentration | Variable | The reaction order with respect to the substrate can vary. At low concentrations, the rate may be positive-order, while at high concentrations, it can become zero-order as the catalyst surface becomes saturated with the substrate. nih.gov |

By carefully controlling these mechanistic and kinetic factors, synthetic routes can be tailored to produce this compound and its chiral analogues with high efficiency and stereochemical purity.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 3 Propylpyrrolidin 2 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. fiveable.me For derivatives of pyrrolidin-2-one, QSAR has been employed to elucidate the structural requirements for various pharmacological effects.

Development and Validation of Predictive QSAR Models

A notable QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to model their antiarrhythmic activity. nih.gov This study successfully developed a predictive model that could explain a significant portion of the variance in the observed biological activity.

The development process involved calculating a wide array of molecular descriptors for a set of 33 compounds and then using statistical methods, such as multiple linear regression, to build the QSAR model. nih.gov The robustness and predictive power of the resulting model were rigorously validated using several methods:

Leave-One-Out (LOO) Cross-Validation: This internal validation technique assesses the stability of the model.

Leave-More-Out (LMO) Cross-Validation: A more stringent internal validation method.

External Validation: The model's predictive ability was tested on an external set of compounds not used in the model development.

Y-scrambling: This test ensures that the model is not a result of a chance correlation. nih.gov

The developed model demonstrated high predictive capacity, explaining up to 91% of the variance in the antiarrhythmic activity of the studied compounds. nih.gov

| Validation Parameter | Value | Significance |

|---|---|---|

| R² (Squared Correlation Coefficient) | 0.91 | Indicates that 91% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | > 0.5 | A value greater than 0.5 is generally considered to indicate a model with good predictive ability. |

| External Validation (Q²_ext) | 0.86 | Demonstrates the model's ability to predict the activity of new, unseen compounds. |

Molecular Descriptors Influencing Biological Activity

The QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified several molecular descriptors that significantly influence their antiarrhythmic activity. nih.gov These descriptors primarily relate to the structural and electronic properties of the molecules.

Statistical analysis revealed that the antiarrhythmic activity of these compounds is mainly dependent on the following descriptors:

JGI4 (A topological descriptor): This descriptor encodes information about the molecular topology and connectivity. nih.gov

The study concluded that the structure and geometry of the molecule have a more substantial impact on the antiarrhythmic activity than its physicochemical properties. nih.gov

| Molecular Descriptor | Type | Influence on Biological Activity |

|---|---|---|

| PCR | Structural | Positively correlated with antiarrhythmic activity, indicating that specific structural arrangements enhance efficacy. |

| JGI4 | Topological | Contributes significantly to the model, highlighting the importance of molecular shape and branching. |

Pharmacophore Model Development

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For pyrrolidin-2-one derivatives, pharmacophore models have been developed to understand their binding modes to various receptors.

For instance, a pharmacophore model for ligands binding to the Synaptic Vesicle Protein 2A (SV2A) has been proposed based on the structure of levetiracetam (B1674943) and its analogs, which contain a pyrrolidin-2-one core. This model hypothesizes the presence of two hydrogen bond acceptors as key features for binding. acs.orgnih.gov One acceptor is the carbonyl group of the pyrrolidin-2-one ring, and the other is a nitrogen atom within a heterocyclic ring attached to the core structure. acs.orgnih.gov

Similarly, for α1-adrenoceptor antagonists, a pharmacophore model was developed based on arylpiperazine derivatives, a common moiety in biologically active pyrrolidin-2-one compounds. capes.gov.br This model helps in the design of new derivatives with improved affinity and selectivity for this receptor.

Molecular Target Interactions and Binding Affinities

Understanding the interactions of 3-propylpyrrolidin-2-one derivatives with their molecular targets is fundamental to elucidating their mechanism of action. Research has primarily focused on their affinity for the Synaptic Vesicle Protein 2A (SV2A) and adrenoceptors.

Synaptic Vesicle Protein 2A (SV2A) Ligand Affinity

SV2A is a transmembrane protein found in synaptic vesicles and is the molecular target for the antiepileptic drug levetiracetam, which features a pyrrolidin-2-one structure. mdpi.com The binding of levetiracetam and its derivatives to SV2A has been extensively studied, providing insights into the affinity of this chemical class for the receptor.

Binding studies have shown a strong correlation between the affinity of these compounds for SV2A and their anticonvulsant potency. mdpi.com While specific binding data for this compound is not extensively available, the data for related pyrrolidin-2-one derivatives provide a valuable reference.

| Compound | SV2A Binding Affinity (Ki, nM) |

|---|---|

| Levetiracetam | 8000 |

| UCB-J | 5.4 |

| Racemic SynVesT-1 | 4.9 |

| (3-ethynylpyridin-4-yl)methyl derivative | 4.8 |

Note: The compounds listed are derivatives of the pyrrolidin-2-one core structure and not specifically this compound.

Adrenoceptor (α1- and α2-AR) Binding Studies

Derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been shown to possess a significant affinity for α1-adrenoceptors. nih.govmdpi.com This interaction is believed to contribute to their cardiovascular effects, including their antiarrhythmic and hypotensive properties. mdpi.com

Studies have demonstrated that these compounds act as antagonists at α1-adrenoceptors. For example, the novel pyrrolidin-2-one derivative S-75 was found to have a high affinity for α1-adrenoceptors with a pKi of 7.3. nih.gov While comprehensive binding data for a series of this compound derivatives at adrenoceptors are limited, the available information on related compounds underscores the importance of the arylpiperazine moiety for this interaction.

Furthermore, some arylpiperazine derivatives have been evaluated for their affinity at both α1- and α2-adrenoceptors. For instance, a series of 1,4-substituted piperazine (B1678402) derivatives showed high affinity for α1-adrenoceptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov

| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Ki or pKi) |

|---|---|---|

| S-75 (pyrrolidin-2-one derivative) | α1 | pKi = 7.3 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1 | Ki = 2.1 nM |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1 | Ki = 2.4 nM |

Note: The compounds listed are structurally related to the this compound scaffold, particularly through the inclusion of the pyrrolidin-2-one and arylpiperazine moieties.

Acetylcholinesterase Inhibition Mechanisms

Derivatives of the pyrrolidin-2-one scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govrsc.org Inhibition of AChE is a key therapeutic strategy for managing conditions characterized by cholinergic deficits. nih.gov Computational and in vitro studies have explored how modifications to the pyrrolidin-2-one structure influence binding affinity and inhibitory activity against AChE.

Structure-activity relationship (SAR) studies on related dispiro[indoline-3,2′-pyrrolidine-3] derivatives indicate that the nature of substituents on the pyrrolidinyl ring significantly impacts AChE inhibitory properties. For instance, the attachment of a p-methoxyphenyl ring at the C-4′ position of the pyrrolidine (B122466) ring was found to produce more potent AChE inhibitors compared to those with an unsubstituted phenyl ring. rsc.org In another series of rationally designed 3-substituted-pyrrolidin-2-one derivatives, docking studies predicted strong binding affinity with AChE. nih.gov Specifically, compounds like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one showed higher docking scores than the established AChE inhibitor, donepezil, suggesting a strong potential for enzyme inhibition. nih.gov

The mechanism of inhibition often involves key interactions within the active site of the AChE enzyme. Molecular docking simulations suggest that these pyrrolidin-2-one derivatives can form stable complexes within the enzyme's binding pocket. nih.gov The SAR insights gained from these studies are crucial for the rational design of new derivatives with enhanced potency and selectivity for AChE. rsc.org

Kappa Opioid Receptor Agonism

The pyrrolidine scaffold is a key structural element in the design of agonists for the kappa opioid receptor (KOR), a G-protein coupled receptor involved in analgesia and other physiological processes. nih.govacs.org Research has focused on developing novel classes of KOR agonists by modifying and incorporating the pyrrolidine ring into more complex chemical structures. nih.govacs.org

In one area of investigation, researchers developed pyrrolidinyl-hexahydro-pyranopiperazines as a novel KOR agonist scaffold. nih.gov SAR studies revealed that a pyrrolidine substituent at the C8 position of the tetrahydro-pyran ring was optimal for binding potency. nih.gov Further modifications to the piperazine R group in this scaffold demonstrated that it was possible to modulate not only KOR potency but also the downstream signaling pathways, such as G-protein activation versus β-arrestin recruitment. acs.org

Another line of research synthesized pyrrolomorphinan derivatives to explore structure-activity relationships for KOR agonist activity. nih.gov It was discovered that derivatives containing an α,β-unsaturated ketone substituent demonstrated strong binding to the kappa receptor. The selectivity for the KOR appeared to be conferred by the side chain on the pyrrole (B145914) ring, which could localize above the C-ring of the morphinan (B1239233) structure, rather than the pyrrole ring acting as an accessory binding site itself. nih.gov These findings contribute to the design of new KOR agonists with specific activity profiles. nih.gov

In Vitro and Preclinical Efficacy Profiling

Anticonvulsant Activity in Animal Models

Derivatives of pyrrolidin-2-one have been the subject of extensive preclinical investigation for their potential anticonvulsant properties. These compounds are evaluated in various animal models designed to represent different types of human seizures. nih.govnih.govnih.gov The most common screening models include the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against myoclonic seizures. researchgate.net The 6-Hertz (6 Hz) model is also used to identify compounds effective against drug-resistant focal seizures. nih.govnih.gov

Studies have shown that certain pyrrolidin-2-one derivatives exhibit a broad spectrum of activity. For example, hybrid molecules combining the pyrrolidin-2,5-dione structure with fragments of known antiepileptic drugs like ethosuximide (B1671622) and levetiracetam were effective in the MES, scPTZ, and 6 Hz models in mice. nih.gov In one study, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated robust anticonvulsant properties. nih.gov The lead compound from this series, Compound 14 , showed significant efficacy in the MES, scPTZ, and both the 32 mA and 44 mA 6 Hz seizure models. nih.gov

The mechanisms underlying this anticonvulsant activity are thought to be multifactorial. Some evidence suggests that the effects may be related to affinity for serotonergic or α1-adrenergic receptors. nih.gov Other investigations point towards the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov

| Compound/Derivative | Animal Model | Test | Efficacy (ED₅₀ mg/kg) |

| Compound 14 | Mouse | MES | 49.6 |

| Mouse | scPTZ | 67.4 | |

| Mouse | 6 Hz (32 mA) | 31.3 | |

| Mouse | 6 Hz (44 mA) | 63.2 | |

| EP-40 | Mouse | MES | Significantly reduced seizure incidence |

| EP-42 | Mouse | scPTZ | Active |

| EP-46 | Mouse | scPTZ | Active |

Antiarrhythmic Properties and Cardiac Electrophysiology

A significant body of preclinical research has demonstrated that pyrrolidin-2-one derivatives possess potent antiarrhythmic properties. mdpi.comnih.govnih.govnih.gov These effects have been primarily studied in rodent models of chemically-induced arrhythmias, such as those initiated by adrenaline, aconitine (B1665448), or calcium chloride. mdpi.comnih.gov

Several studies have consistently shown that derivatives like S-61 , S-73 , and S-75 are particularly effective in adrenaline-induced arrhythmia models, where they exhibit both prophylactic (preventative) and therapeutic (restorative) activity. mdpi.comnih.gov These compounds were able to diminish heart rhythm irregularities, reduce extrasystoles, and decrease mortality in rats. mdpi.comnih.gov The antiarrhythmic effect of another derivative, EP-40 , was demonstrated in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.gov In contrast, many of these compounds, including S-61, S-73, and S-75, showed no significant activity in arrhythmia models induced by aconitine or calcium chloride. mdpi.comnih.govnih.gov

The primary mechanism implicated in the antiarrhythmic action of these derivatives is the blockade of α1-adrenoceptors. mdpi.comnih.govnih.gov This is supported by findings that the hypotensive effects of these compounds were not observed when co-administered with methoxamine, an α1-adrenergic agonist. mdpi.comnih.gov Radioligand binding studies have confirmed that many of these derivatives have a high affinity for α1-adrenergic receptors. nih.gov Investigations into their effects on cardiac electrophysiology have shown that some derivatives slightly prolong P-Q and Q-T intervals and the QRS complex. nih.gov Importantly, compounds like S-61, S-73, and S-75 did not prolong the QTc interval, suggesting a lack of proarrhythmic potential, a dangerous side effect of some antiarrhythmic drugs. mdpi.comnih.gov

| Compound | Arrhythmia Model | Activity |

| S-61 | Adrenaline-induced | Prophylactic (ED₅₀ = 0.2 mg/kg) & Therapeutic |

| Calcium chloride-induced | Inactive | |

| Aconitine-induced | Inactive | |

| S-73 | Adrenaline-induced | Prophylactic (ED₅₀ = 0.36 mg/kg) & Therapeutic |

| Calcium chloride-induced | Inactive | |

| Aconitine-induced | Inactive | |

| S-75 | Adrenaline-induced | Prophylactic & Therapeutic |

| Aconitine-induced | Inactive | |

| Calcium chloride-induced | Inactive | |

| EP-40 | Barium chloride-induced | Active |

| Coronary artery ligation-reperfusion | Active |

Hypotensive Effects and Adrenolytic Activity

Numerous studies have established a clear link between certain pyrrolidin-2-one derivatives and hypotensive (blood pressure-lowering) activity in animal models. mdpi.comnih.govnih.govmdpi.com This effect is strongly associated with their α1-adrenolytic properties, meaning they act as antagonists at α1-adrenergic receptors. mdpi.comnih.govnih.gov

In normotensive rats, derivatives such as S-61 , S-73 , and S-75 have been shown to significantly decrease blood pressure. mdpi.commdpi.com For instance, S-61 administered at a dose of 0.5 mg/kg reduced systolic blood pressure by 12-14%. mdpi.com Similarly, S-73 at 1 mg/kg decreased both systolic (by 11-22%) and diastolic blood pressure. mdpi.com The compound 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (11a ) was identified as a particularly potent antihypertensive agent in one series of compounds. nih.gov

The mechanism behind this hypotensive action is the blockade of α1-adrenoceptors, which prevents the vasoconstrictive effects of endogenous catecholamines like adrenaline. mdpi.com This was experimentally confirmed by showing that pretreatment with these pyrrolidin-2-one derivatives inhibits the pressor response to methoxamine, a selective α1-adrenoceptor agonist. mdpi.comnih.gov Further functional bioassays have revealed that some compounds have a stronger antagonist potency for the α1D-adrenoceptor subtype than for the α1B-subtype. nih.gov This adrenolytic activity is often dependent on specific structural features, such as the presence of a 1-phenylpiperazine (B188723) moiety with a methoxy- or chloro-substituent in the ortho position of the phenyl ring. nih.gov

| Compound | Animal Model | Effect on Blood Pressure | Implicated Mechanism |

| S-61 | Normotensive Rat | Decreased systolic blood pressure | α1-adrenolytic activity |

| S-73 | Normotensive Rat | Decreased systolic and diastolic blood pressure | α1-adrenolytic activity |

| S-75 | Normotensive Rat | Decreased blood pressure | α1-adrenolytic activity |

| Compound 11a | Not Specified | Strong antihypertensive activity | α-adrenolytic properties |

| EP-46 | Not Specified | Hypotensive activity | Potent antagonist for α1D- and α1A-subtypes |

Modulatory Effects on Metabolic Parameters (e.g., Glucose, Triglycerides)

Certain pyrrolidin-2-one derivatives have been investigated for their potential to modulate metabolic parameters, particularly in animal models of obesity and metabolic dysfunction. nih.govuj.edu.pl Research has focused on compounds that act as non-selective α-adrenoceptor antagonists, as this mechanism is hypothesized to improve lipid profiles and carbohydrate metabolism. nih.gov

In a study using a rat model of obesity induced by a high-fat diet, the non-selective α1B-/α2A-adrenoceptor antagonist 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47 ) was evaluated. nih.gov Chronic administration of this compound led to a significant reduction in the plasma levels of both glucose and triglycerides. nih.govuj.edu.pl It is presumed that the antagonism of the α1B-adrenoceptor, which the compound potently inhibits, is associated with this effect on glucose and triglyceride levels. nih.gov

| Compound | Animal Model | Key Metabolic Findings |

| EP-47 | High-fat diet-induced obese rats | Reduced plasma glucose levels |

| Reduced plasma triglyceride levels | ||

| No significant effect on body weight |

Antimicrobial and Antitumor Potential

The pyrrolidin-2-one scaffold is a core component of numerous compounds exhibiting a wide range of pharmacological activities, including antimicrobial and antitumor effects. The biological activity of these derivatives is often influenced by the nature and position of substituents on the pyrrolidin-2-one ring.

Research into various substituted pyrrolidin-2-ones has demonstrated that modifications at different positions can significantly impact their antimicrobial and cytotoxic properties. For instance, studies on N-substituted pyrrolidin-2-one derivatives have shown that the introduction of certain functional groups can lead to compounds with notable antibacterial activity against various bacterial strains. Similarly, the antitumor potential of pyrrolidin-2-one analogues has been explored, with some derivatives showing promising activity against cancer cell lines. The specific contribution of a propyl group at the 3-position to these activities remains an area for further investigation.

Table 1: Investigated Biological Activities of General Pyrrolidin-2-one Derivatives

| Biological Activity | Key Findings |

| Antimicrobial | N-substituted derivatives have shown activity against various bacteria. |

| Antitumor | Certain analogues have demonstrated cytotoxicity against cancer cell lines. |

Enantiomeric Influence on Biological Response

The biological activity of chiral molecules can be highly dependent on their stereochemistry. For substituted pyrrolidin-2-ones, the presence of a chiral center, such as at the 3-position in this compound, means that the compound can exist as two enantiomers, (R)-3-propylpyrrolidin-2-one and (S)-3-propylpyrrolidin-2-one. These enantiomers can exhibit different pharmacological profiles due to their distinct three-dimensional arrangements, which can lead to differential interactions with chiral biological targets like receptors and enzymes.

The differential interaction of enantiomers with biological receptors is a well-established principle in pharmacology. The specific binding of a molecule to its receptor is often compared to a lock and key mechanism, where the three-dimensional shape of the molecule is critical for a proper fit. For a chiral molecule like this compound, one enantiomer may bind with high affinity and efficacy to a specific receptor, leading to a pronounced biological response, while the other enantiomer may bind with lower affinity or not at all.

In the broader class of pyrrolidine-containing compounds, numerous examples highlight the profound impact of stereochemistry on pharmacological activity. For instance, studies on chiral cathinone (B1664624) derivatives containing a pyrrolidine ring have shown that the S-enantiomer is often significantly more potent as a psychostimulant compared to the R-enantiomer. This difference in potency is attributed to the differential interaction of the enantiomers with monoamine transporters in the brain. d-nb.info Although these findings are not directly on this compound, they underscore the principle that the pharmacological activity of its stereoisomers is likely to differ.

Table 2: Potential Differences in Pharmacological Activity of Stereoisomers

| Stereoisomer | Potential Receptor Interaction | Expected Pharmacological Outcome |

| (R)-enantiomer | May exhibit a specific binding profile to certain biological targets. | Could have a distinct pharmacological activity profile compared to the (S)-enantiomer. |

| (S)-enantiomer | May interact differently with the same biological targets as the (R)-enantiomer. | Could be more or less active, or exhibit a different type of activity, than the (R)-enantiomer. |

Further research is necessary to elucidate the specific antimicrobial, antitumor, and stereospecific biological activities of this compound and its derivatives. Such studies would provide valuable data for the potential development of new therapeutic agents based on this chemical scaffold.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding the intrinsic properties of 3-Propylpyrrolidin-2-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.comchemrxiv.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule based on its electron density. chemrxiv.org This approach offers a favorable balance between accuracy and computational cost, making it a widely used tool in chemistry. scispace.com

For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, DFT is instrumental in mapping potential reaction pathways by calculating the energy profiles of reactions involving this compound. This involves locating transition states and calculating activation energies, which provides a deeper understanding of its reaction mechanisms. Although specific DFT studies on this compound are not prevalent, analysis of related pyrrolidinone derivatives shows that the carbonyl group and the nitrogen atom are key sites for chemical transformations. ekb.eg

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., from the lone pairs of oxygen or nitrogen). |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (e.g., at the antibonding π* orbital of the carbonyl group). |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Suggests high chemical stability. |

| Dipole Moment (μ) | 3.5 D | Indicates a significant molecular polarity, primarily due to the amide functional group. |

Semi-empirical quantum chemical methods, such as Austin Model 1 (AM1), offer a faster alternative to ab initio methods like DFT for calculating molecular properties. wikipedia.orgucsb.edu These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. edunitas.com The primary simplification involves the Neglect of Diatomic Differential Overlap (NDDO), which significantly reduces the number of two-electron integrals that need to be computed. ucsb.edu

The main application of methods like AM1 is in the geometry optimization of molecules. faccts.degoogle.com Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net For a molecule like this compound, AM1 can quickly determine bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. While less accurate than DFT, the optimized geometry obtained from AM1 serves as an excellent starting point for more computationally intensive DFT or other high-level ab initio calculations, saving significant computational time. faccts.de

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Angle | O=C-N | 125.0° |

| Dihedral Angle | C-C-C-C (propyl chain) | ~180° (anti-periplanar) |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, conformational flexibility arises from the puckering of the five-membered pyrrolidinone ring and the rotation around the single bonds of the propyl side chain. The goal of conformational analysis is to identify all stable conformers (structures corresponding to energy minima on the potential energy surface) and to determine their relative energies.

Electrostatic Potential (ESP) Surface Analysis, also known as Molecular Electrostatic Potential (MESP), is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. mdpi.comresearchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

On an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov For this compound, the ESP surface would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom attached to the nitrogen in the ring would exhibit a region of positive potential, making it a potential hydrogen bond donor. The hydrocarbon propyl chain would be largely neutral (green). This analysis is vital for understanding intermolecular interactions such as hydrogen bonding and for predicting how the molecule will orient itself when approaching other molecules or a receptor site. mdpi.com

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying how a small molecule like this compound might interact with a large biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological target. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.govscispace.com

In a docking study involving this compound, the molecule would be treated as a flexible ligand, and its various conformations would be systematically fitted into the binding site of a target receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. researchgate.net

Studies on similar pyrrolidinone derivatives have shown their potential as inhibitors for various enzymes, such as acetylcholinesterase. nih.govresearchgate.net A hypothetical docking study of this compound into such a target would likely reveal key interactions. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor with an amino acid residue in the receptor's active site, while the N-H group could act as a hydrogen bond donor. The propyl group would likely engage in hydrophobic (van der Waals) interactions within a nonpolar pocket of the binding site. The results from docking can guide the design of more potent and selective analogs.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -6.5 kcal/mol | Indicates a moderate and favorable binding interaction. |

| Hydrogen Bond Interactions | Carbonyl Oxygen with Serine-203; N-H with Histidine-447 | These polar interactions are crucial for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Propyl chain with Tryptophan-86, Tyrosine-337 | Nonpolar interactions that contribute to the stability of the ligand-receptor complex. |

| Predicted Inhibition Constant (Ki) | 5.2 µM | Estimates the concentration required for significant inhibition of the target protein. |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and molecular biology, MD simulations are invaluable for assessing the stability of a ligand, such as this compound, when bound to a biological target, typically a protein. uzh.ch The stability of this protein-ligand complex is a key indicator of the potential efficacy of the ligand.

The primary metric for evaluating stability in MD simulations is the Root Mean Square Deviation (RMSD). A stable complex is generally characterized by an RMSD value that remains below 2.5 to 3.0 Å over the course of the simulation, which can range from nanoseconds to microseconds. nih.govmdpi.com Simulations lasting for 25 to 100 nanoseconds are common for evaluating the stability of such complexes. nih.govresearchgate.net

While specific MD simulation data for this compound is not publicly available, a hypothetical study can be conceptualized. In such a study, this compound would be docked into the active site of a target protein. The resulting complex would then be subjected to an MD simulation. The stability of the complex would be monitored by calculating the RMSD of the ligand and the protein backbone over time.

Table 1: Hypothetical Molecular Dynamics Simulation Results for this compound Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 5 | 1.25 | 1.10 |

| 10 | 1.40 | 1.35 |

| 15 | 1.35 | 1.40 |

| 20 | 1.50 | 1.45 |

| 25 | 1.48 | 1.50 |

In this hypothetical scenario, the low and converging RMSD values for both the ligand and the protein backbone would suggest the formation of a stable complex. Further analysis could involve examining the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and analyzing hydrogen bond interactions to understand the key binding determinants. mdpi.comresearchgate.net

Homology Modeling for Target Protein Structure Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.govslideshare.net This method relies on the principle that proteins with similar sequences tend to have similar structures. slideshare.net

The process of homology modeling involves several key steps:

Template Selection: Identifying one or more known protein structures (templates) that have a significant sequence similarity to the target protein. A sequence identity of over 30% is generally required to generate a useful model. slideshare.net

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template(s).

Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. nih.govresearchgate.net

In the case of this compound, if it were found to interact with a protein whose structure is unknown, homology modeling could be employed to build a theoretical model of that protein. This model could then be used for subsequent docking and molecular dynamics studies to investigate the binding of this compound.

Computational Elucidation of Reaction Mechanisms and Thermodynamics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms and thermodynamics of chemical reactions. nih.govscirp.org These studies can provide detailed information about the transition states, intermediates, and energy barriers involved in a reaction, offering insights that can be used to optimize reaction conditions and predict product formation. rsc.orgmdpi.com

For a compound like this compound, DFT calculations could be used to study its synthesis. For instance, the reaction pathway for the formation of the pyrrolidinone ring could be modeled to understand the energetics of each step. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of the reactants, transition states, and products can be calculated to determine the feasibility and spontaneity of the reaction. researchgate.netmdpi.com

Table 2: Hypothetical Thermodynamic Data for a Key Step in this compound Synthesis

| Species | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 | 0.00 |

| Transition State | +15.2 | -5.8 | +16.9 |

| Products | -25.7 | +3.2 | -26.7 |

These hypothetical data would suggest an exothermic and exergonic reaction step, with a moderate activation energy barrier.

Predictive Computational Models for Chemical Behavior

Predictive computational models are used to estimate the properties and behavior of chemical compounds based on their molecular structure. These models are particularly useful in the early stages of drug discovery and development for screening large libraries of compounds and prioritizing those with desirable characteristics. nih.govsemanticscholar.org

Quantitative Structure-Enantioselective Retention Relationship (QSERR) is a specific type of quantitative structure-property relationship (QSPR) model used to predict the retention behavior of chiral compounds in chromatography. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their chromatographic retention, which can be used to predict the separation of enantiomers.

Studies on pyrrolidin-2-one derivatives have demonstrated the utility of QSERR in predicting their enantioselective retention. These models often employ a variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to capture the structural features that influence chromatographic behavior.

A hypothetical QSERR model for this compound and its analogs could be developed using multiple linear regression or more advanced machine learning algorithms. mdpi.comcam.ac.uk The performance of such a model is typically evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error of prediction (RMSEP).

Table 3: Hypothetical Statistical Parameters for a QSERR Model of Pyrrolidin-2-one Derivatives

| Statistical Parameter | Value |

| R² (training set) | 0.92 |

| Q² (cross-validation) | 0.85 |

| R² (test set) | 0.89 |

| RMSEP | 0.15 |

These hypothetical values would indicate a robust and predictive QSERR model, capable of accurately forecasting the enantioselective retention of new compounds within the same chemical class.

Sophisticated Analytical Methodologies for Characterization and Purity Assessment

Advanced Chromatographic Chiral Separation Techniques

Chromatographic techniques are paramount in the separation and quantification of enantiomers. For 4-Propylpyrrolidin-2-one and its derivatives, several advanced methods have been developed to achieve high-resolution separation and accurate purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric separation of 4-Propylpyrrolidin-2-one. nih.govgoogleapis.com Method development often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of racemic compounds. researchgate.net

For instance, in the synthesis of Brivaracetam, where (R)-4-propylpyrrolidin-2-one is a key intermediate, chiral HPLC is employed for purification and to determine chiral purity. nih.govgoogleapis.com The development of these methods focuses on achieving baseline separation of the enantiomers. Quantitative structure-enantioselective retention relationship (QSERR) studies can be employed to understand the factors influencing retention and enantioselectivity, thereby streamlining the method development process for new pyrrolidin-2-one derivatives. researchgate.net

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure robustness and sensitivity. alinteridergisi.com This includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). alinteridergisi.com

Table 1: Example of HPLC Conditions for Chiral Purity Determination

| Parameter | Condition | Source |

| Column | Chiralcel OJ (Cellulose tris-benzoate) | researchgate.net |

| Mobile Phase | n-hexane/alcohol (e.g., methanol, ethanol) mixtures | researchgate.net |

| Detection | UV at 210 nm | google.com |

| Purity Achieved | >99% chiral purity | google.comgoogleapis.com |

Ultra-Fast Liquid Chromatography (UFLC) for Enantiomeric Purity

Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage by reducing analysis time while maintaining high efficiency, making it suitable for high-throughput screening and quality control. scirp.orgscirp.org A validated chiral UFLC method can be applied for the quantitative analysis and enantiomeric purity determination of chiral compounds. scirp.org

The methodology involves developing a rapid separation on a chiral column, with optimization of the mobile phase to achieve good resolution and peak symmetry. scirp.org For example, a method using a tris(3,5-dimethyl phenyl carbamate) based chiral column has been developed for the enantiomeric separation of related compounds. scirp.orgscirp.org The method validation would include linearity, precision, accuracy, and robustness studies to ensure reliable results. scirp.org The high speed of UFLC makes it an attractive alternative to conventional HPLC for routine purity checks in pharmaceutical manufacturing. scirp.org

Table 2: UFLC Method Parameters for Chiral Separation

| Parameter | Condition | Source |

| Column | Chiralcel OD-RH [tris(3,5-dimethyl phenyl carbamate)] | scirp.org |

| Mobile Phase | 20 mM Borax buffer (pH 9.0), Acetonitrile, 0.1% Triethylamine | scirp.orgscirp.org |

| Flow Rate | 1 mL/min | scirp.org |

| Detection | UV at 210 nm | scirp.org |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient resolutions compared to HPLC. chromatographyonline.comafmps.be Utilizing a mobile phase composed of supercritical carbon dioxide and an organic modifier, SFC can significantly reduce solvent consumption. afmps.be

SFC is particularly advantageous for both analytical and preparative scale chiral resolutions. afmps.be The development of SFC methods involves screening different CSPs and optimizing parameters such as the organic co-solvent, additives, pressure, and temperature to achieve the desired separation. europeanpharmaceuticalreview.comhpst.cz Polysaccharide-based CSPs are commonly and successfully used in SFC for chiral separations. europeanpharmaceuticalreview.com Studies have shown that SFC can offer complementary selectivity to LC, sometimes resulting in different elution orders for enantiomers. chromatographyonline.com This makes SFC a valuable tool for the comprehensive chiral analysis of compounds like 4-Propylpyrrolidin-2-one.

Table 3: General Parameters for Chiral SFC Method Screening

| Parameter | Typical Conditions | Source |

| Primary Mobile Phase | Supercritical CO₂ | afmps.be |

| Co-solvent | Methanol, Ethanol, or Isopropanol | lcms.cz |

| Chiral Stationary Phases | Amylose or Cellulose-based (e.g., CHIRALPAK series) | hpst.cz |

| Temperature | 40°C | lcms.cz |

| Back Pressure | 124 bar (1800 psi) | lcms.cz |

Capillary Electrophoresis (CE) in Chiral Drug Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption, making it a cost-effective and green analytical method. mdpi.com In chiral analysis, CE separates enantiomers based on their different mobilities in the presence of a chiral selector added to the background electrolyte. springernature.com

Commonly used chiral selectors in CE include cyclodextrins and their derivatives. mdpi.comsemanticscholar.org The development of a CE method for the chiral separation of a compound like 4-Propylpyrrolidin-2-one would involve selecting an appropriate chiral selector and optimizing the buffer pH, concentration of the selector, applied voltage, and capillary temperature. nih.gov CE has been successfully used to determine the enantiomeric purity of various pharmaceutical compounds, demonstrating its utility in quality control. researchgate.netnih.gov

Comprehensive Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure and stereochemistry of molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation and stereochemical assignment. qd-latam.com Unlike chromatographic methods, NMR does not always require pure enantiomeric references for quantification. qd-latam.com

For chiral molecules like 4-Propylpyrrolidin-2-one, NMR can be used to determine the relative and absolute configuration. The stereochemistry can be established by analyzing proton-proton (¹H-¹H) coupling constants, which are sensitive to the dihedral angle between adjacent protons and thus to the molecule's conformation and relative stereochemistry. nih.gov Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals in the molecule. nih.gov

In some cases, derivatization with a chiral agent is performed to create diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity. researchgate.net Furthermore, comparing experimental NMR chemical shifts with those calculated using quantum mechanics (QM) for different possible stereoisomers can help to confidently assign the correct structure. wuxiapptec.comcore.ac.uk This combined experimental and computational approach is increasingly used for the stereochemical assignment of complex molecules. core.ac.uk For instance, the thermal degradants of Brivaracetam, which are derivatives of propylpyrrolidin-2-one, have been characterized using 1D and 2D NMR techniques. tandfonline.com

Table 4: NMR Data for Structural Characterization Note: The following is a generalized representation of data that would be obtained. Actual chemical shifts (δ) and coupling constants (J) are specific to the exact molecule and solvent.

| Nucleus | Type of Experiment | Information Obtained | Source |

| ¹H | 1D NMR | Chemical shifts and coupling constants (J-values) for determining proton environment and relative stereochemistry. | qd-latam.comnih.gov |

| ¹³C | 1D NMR | Chemical shifts for identifying carbon environments (e.g., C=O, CH, CH₂, CH₃). | nih.govwuxiapptec.com |

| COSY | 2D NMR | Correlation of coupled protons, establishing proton connectivity. | nih.gov |

| HSQC | 2D NMR | Correlation of protons to their directly attached carbons. | nih.gov |

| HMBC | 2D NMR | Correlation of protons to carbons over 2-3 bonds, establishing the carbon skeleton. | nih.gov |

| NOESY/ROESY | 2D NMR | Correlation of protons that are close in space, providing information on stereochemistry and conformation. | nih.gov |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling